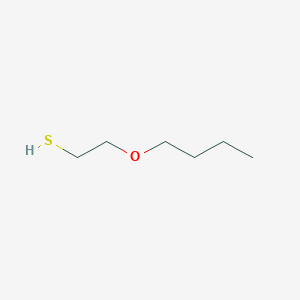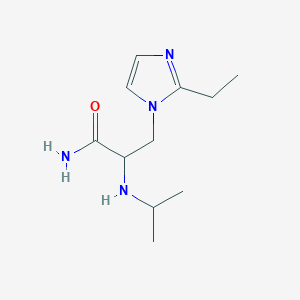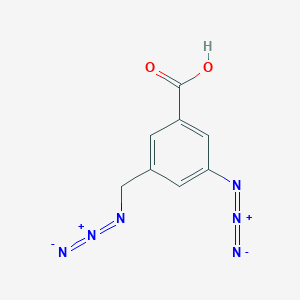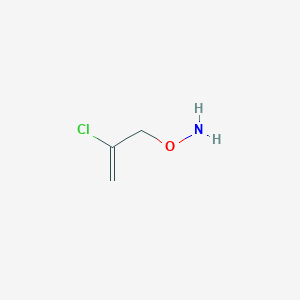![molecular formula C13H16OS B13524495 Cyclohexanone, 3-[(phenylmethyl)thio]- CAS No. 77670-21-4](/img/structure/B13524495.png)
Cyclohexanone, 3-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS. It is a cyclohexanone derivative where a benzylthio group is attached to the third carbon of the cyclohexane ring.
Métodos De Preparación
The synthesis of 3-(Benzylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylthiol, followed by nucleophilic substitution on the cyclohexanone . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but scalable synthesis routes would likely involve similar reaction mechanisms with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(Benzylthio)cyclohexan-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-(Benzylthio)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure is similar to certain bioactive molecules, making it a candidate for drug development and pharmacological studies.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Benzylthio)cyclohexan-1-one exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The benzylthio group can participate in various binding interactions, while the cyclohexanone moiety can undergo metabolic transformations .
Comparación Con Compuestos Similares
3-(Benzylthio)cyclohexan-1-one can be compared to other cyclohexanone derivatives and benzylthio compounds:
Cyclohexanone: The parent compound, cyclohexanone, lacks the benzylthio group and has different reactivity and applications.
Other Substituted Cyclohexanones: Compounds such as 3-(methylthio)cyclohexan-1-one or 3-(phenylthio)cyclohexan-1-one have similar structures but different substituents, affecting their reactivity and applications.
Propiedades
Número CAS |
77670-21-4 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clave InChI |
YYXFTEKRSDLAHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)





![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)





